molecular formula C22H18N6 B584787 Rilpivirine-d6 CAS No. 1312424-26-2

Rilpivirine-d6

Numéro de catalogue B584787
Numéro CAS: 1312424-26-2
Poids moléculaire: 372.465
Clé InChI: YIBOMRUWOWDFLG-XDMLVRQJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rilpivirine-d6 is the deuterium labeled Rilpivirine . It is used to treat human immunodeficiency virus (HIV) infection . This medicine is usually given to patients who have not received any HIV treatment in the past . Rilpivirine is a non-nucleoside reverse transcriptase inhibitor .


Synthesis Analysis

An efficient and practical microwave-promoted method has been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents . The last step’s reaction time decreased from 69 h to 90 min through this optimized synthetic procedure, and the overall yield improved from 18.5 to 21% .


Molecular Structure Analysis

The molecular formula of this compound is C22H18N6 . It has a molecular weight of 372.5 g/mol . The IUPAC name is 4- [ [4- [4- [ ( E )-2-cyanoethenyl]-2,6-bis (trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile .


Chemical Reactions Analysis

This compound is intended for use as an internal standard for the quantification of rilpivirine by GC- or LC-MS . It inhibits growth of wild-type HIV with an EC 50 value of 0.51 nM . It is active against NNRTI-resistant HIV strains with EC 50 values of less than 1 nM for L100I, K103N, V106A, G190A, and G190S mutants in vitro .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.5 g/mol . It has a XLogP3-AA of 4.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are 372.19695508 g/mol . Its topological polar surface area is 97.4 Ų . It has 28 heavy atoms . It has 6 isotope atoms .

Applications De Recherche Scientifique

Thérapie potentielle pour le cancer de la vessie

Rilpivirine (RPV), ainsi que Darunavir (DRV) et Etravirine (ETV), a été étudié pour son efficacité thérapeutique contre les cellules de cancer de la vessie UM-UC-5 . La recherche visait à répondre au besoin critique de traitements innovants dans la recherche sur le cancer de la vessie. RPV a montré une puissance significative avec une CI 50 minimale de 9,6 µM . Notamment, un effet synergique significatif a été constaté dans la combinaison ETV et RPV, en particulier à 48 et 72 h pour les faibles concentrations . Cette étude préclinique met en évidence le potentiel thérapeutique prometteur du RPV, suggérant des possibilités de repositionnement dans le traitement du cancer de la vessie .

Dosage au point de soins pour les concentrations de médicaments dans le sang total

La prévention et le traitement du VIH par le cabotégravir et/ou la rilpivirine injectables administrés une fois toutes les 4 à 8 semaines constituent une alternative attrayante à la thérapie quotidienne . Un dosage au point de soins basé sur un spectromètre de masse miniature a été démontré pour évaluer ces concentrations de médicaments dans le sang total . Le délai d’exécution du dosage est inférieur à 4 minutes, et des relations linéaires fortes sont établies entre les réponses MS/MS et la concentration . La vitesse, la portabilité, la faible consommation d’énergie et la spécificité offertes par l’instrument miniature en font une plateforme appropriée pour mesurer les concentrations de médicaments dans une clinique ambulatoire en utilisant de petits volumes de sang du patient <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477

Mécanisme D'action

Target of Action

Rilpivirine-d6, like its parent compound Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of this compound is the reverse transcriptase enzyme of the HIV-1 virus .

Mode of Action

This compound binds to reverse transcriptase, a key enzyme in the life cycle of HIV-1 . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, effectively inhibiting HIV-1 replication . The internal conformational flexibility of this compound and the plasticity of its interacting binding site give it a very high potency and reduce the chance of resistance compared to other NNRTIs .

Biochemical Pathways

This compound affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This inhibition disrupts the viral life cycle, preventing the conversion of viral RNA into DNA and subsequent integration into the host genome .

Pharmacokinetics

This compound, like Rilpivirine, is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . The pharmacokinetics of this compound are expected to be similar to those of Rilpivirine, which has a long elimination half-life with intramuscular administration, reaching 13–28 weeks . This long half-life allows for infrequent dosing, improving patient adherence .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 replication, leading to a decrease in viral load . At high concentrations, Rilpivirine has been observed to cause an anti-adipogenic and pro-inflammatory response pattern .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. Due to cytochrome P450 3A4 enzyme induction or gastric pH increase, Rilpivirine cannot be coadministered with a number of other drugs . Furthermore, Rilpivirine should be used with caution when coadministered with a drug with a known risk for torsade de pointes .

Safety and Hazards

Rilpivirine was reported to be safe and well tolerated across a range of doses from 25 mg to 150 mg . The overall incidence of Grade 2–4 events potentially related to the drug was lower for patients receiving rilpivirine compared with efavirenz (20.4% vs 37.1%, P = 0.003) .

Orientations Futures

Long-acting cabotegravir plus rilpivirine is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . Its long half-life suggests the potential for monthly dosing via nonoral routes, with promising early results from studies of a long-acting injectable formulation .

Analyse Biochimique

Biochemical Properties

Rilpivirine-d6, like its parent compound Rilpivirine, interacts with the enzyme reverse transcriptase, a key enzyme in the life cycle of HIV . It binds to reverse transcriptase and blocks RNA and DNA-dependent DNA polymerase activities, inhibiting the replication of HIV .

Cellular Effects

This compound has demonstrated a hepatoprotective effect in several animal models of chronic liver injury . It is related to its antifibrogenic and apoptotic action in hepatic stellate cells . It is also active against both wild-type and NNRTI-resistant strains of HIV due to flexibility at the NNRTI binding site of HIV-1 reverse transcriptase .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the reverse transcriptase enzyme, thereby blocking the RNA and DNA-dependent DNA polymerase activities . This inhibits the replication of HIV, preventing the virus from multiplying and reducing the viral load in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits sustained plasma concentrations when administered intramuscularly . The long elimination half-life with intramuscular administration reaches 13–28 weeks for Rilpivirine .

Metabolic Pathways

This compound is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . Therefore, it is susceptible to drug-drug interactions with inhibitors, and particularly inducers of these drug-metabolizing enzymes .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its function as a reverse transcriptase inhibitor, it is likely to be found in the vicinity of this enzyme, which is located in the cytoplasm and nucleus of the cell where viral replication occurs .

Propriétés

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-XDMLVRQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692874
Record name 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312424-26-2
Record name 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.